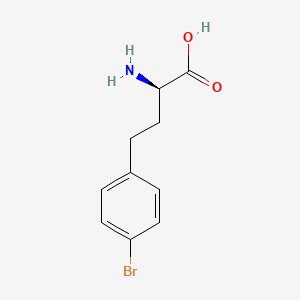
(R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group, making it an interesting subject for research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 2-chloro-4-methylbenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2-Chloro-4-methylphenyl)pyrrolidine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: ®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride can be used as a building block in the synthesis of more complex organic molecules.
Biology
Chiral Ligands: The compound can serve as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine
Industry
Catalysts: Use as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride: The enantiomer of the compound, with similar but distinct properties.
2-(2-Chloro-4-methylphenyl)pyrrolidine: The non-chiral version of the compound.
Uniqueness
®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities that are not present in its non-chiral or enantiomeric counterparts.
Properties
IUPAC Name |
(2R)-2-(2-chloro-4-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPUUWAQBWUXOJ-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCN2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2CCCN2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Phenoxyphenyl)methyl]propanedioic acid](/img/structure/B8099058.png)



![Methyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8099097.png)

![4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate](/img/structure/B8099119.png)
![distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate](/img/structure/B8099135.png)



